molecular formula C6H3Br2NS B3120576 4,5-Dibromo-3-methylthiophene-2-carbonitrile CAS No. 266338-05-0

4,5-Dibromo-3-methylthiophene-2-carbonitrile

Cat. No. B3120576
CAS RN: 266338-05-0
M. Wt: 280.97 g/mol
InChI Key: QOWNWTDBNPQGSD-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H3Br2NS . It has a molecular weight of 280.97 .


Molecular Structure Analysis

The InChI code for 4,5-Dibromo-3-methylthiophene-2-carbonitrile is 1S/C6H3Br2NS/c1-3-4(2-9)10-6(8)5(3)7/h1H3 . This indicates that the compound contains a five-membered ring with one sulfur atom, two bromine atoms, and a nitrile group.


Physical And Chemical Properties Analysis

4,5-Dibromo-3-methylthiophene-2-carbonitrile is a white to yellow solid . The compound should be stored at +4°C .

Scientific Research Applications

Organic Synthesis and Material Applications

Polymer-Based Thermoelectric Materials:

  • A review on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials emphasizes their potential due to good electrical conductivity, flexibility, and thermal stability. Such materials, including derivatives or related structures to 4,5-Dibromo-3-methylthiophene-2-carbonitrile, could be explored for thermoelectric applications (R. Yue & Jingkun Xu, 2012).

Environmental Impact of Organic Compounds:

  • Research assessing the impact of chlorophenols in the environment, which shares structural similarities with the brominated thiophene compound, shows moderate toxic effects on aquatic life, suggesting the importance of understanding the environmental implications of such compounds (K. Krijgsheld & A. D. Gen, 1986).

Advances in Organic Synthesis:

  • The development of a practical synthesis method for 5,5′-Methylene-bis(benzotriazole) highlights the ongoing innovation in synthesizing complex organic molecules, which could be applicable to synthesizing or modifying compounds like 4,5-Dibromo-3-methylthiophene-2-carbonitrile (Haining Gu et al., 2009).

Material Science and Engineering

Conducting Polymers for Wound Care:

  • Intrinsically conducting polymers, including polythiophenes, are being explored for wound healing and skin tissue engineering due to their electrical properties and potential for controlled drug delivery. This suggests the relevance of studying the properties and applications of thiophene derivatives in biomedical fields (Milena Talikowska et al., 2019).

Catalysts for Hydrodesulfurization:

  • Transition metal phosphides have been identified as promising catalysts for hydrodesulfurization, a process relevant in the petrochemical industry for removing sulfur from fossil fuels. Research into the structural and electronic properties of organic compounds, such as 4,5-Dibromo-3-methylthiophene-2-carbonitrile, may provide insights into their potential catalytic applications (S. Oyama et al., 2009).

properties

IUPAC Name

4,5-dibromo-3-methylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NS/c1-3-4(2-9)10-6(8)5(3)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWNWTDBNPQGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-3-methylthiophene-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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